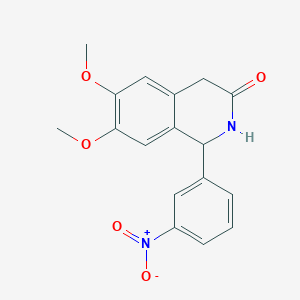
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as DNQX, is a synthetic compound that is widely used in scientific research. DNQX is a competitive antagonist of the ionotropic glutamate receptors, which are involved in synaptic transmission and plasticity in the central nervous system.
Wirkmechanismus
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a competitive antagonist of the ionotropic glutamate receptors, which are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone binds to the receptor at the same site as glutamate, but does not activate the channel. By blocking the activity of the receptor, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone reduces the excitatory synaptic transmission and plasticity mediated by glutamate.
Biochemical and Physiological Effects:
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been shown to have various biochemical and physiological effects in different experimental systems. In the central nervous system, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone reduces the excitatory synaptic transmission and plasticity mediated by glutamate, leading to a decrease in neuronal excitability and synaptic plasticity. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has also been shown to have anti-convulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a widely used tool in scientific research due to its high potency and selectivity for the ionotropic glutamate receptors. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is also relatively stable and easy to handle in laboratory experiments. However, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has some limitations, such as its non-specific effects on other ion channels and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for the use of 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone in scientific research. One direction is to investigate the role of ionotropic glutamate receptors in different physiological and pathological processes using 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone and other selective antagonists. Another direction is to develop new compounds that target specific subtypes of ionotropic glutamate receptors with higher potency and selectivity. Additionally, 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be used in combination with other compounds to study the interactions between different neurotransmitter systems and their effects on synaptic transmission and plasticity.
Synthesemethoden
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be synthesized by a multi-step process starting from 2-nitrobenzaldehyde and 3,4-dimethoxyaniline. The first step is the condensation of 2-nitrobenzaldehyde and 3,4-dimethoxyaniline in the presence of a base to form 2-nitro-3,4-dimethoxybenzylideneaniline. The second step is the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The third step is the cyclization of the intermediate to form 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is used to block the activity of these receptors and investigate their function in various physiological and pathological processes, such as learning and memory, epilepsy, and neurodegenerative diseases. 6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is also used to study the effects of drugs and other compounds that modulate the activity of ionotropic glutamate receptors.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-(3-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-7-11-8-16(20)18-17(13(11)9-15(14)24-2)10-4-3-5-12(6-10)19(21)22/h3-7,9,17H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRLVNUHOQJPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-dimethoxy-1-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B5230700.png)
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)
![1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone hydrochloride](/img/structure/B5230717.png)
![4-bromo-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5230718.png)

![5-[(2-methoxy-4-methylphenoxy)methyl]-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5230732.png)
![6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5230734.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230760.png)

![3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)
![1-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}quinolinium bromide](/img/structure/B5230786.png)